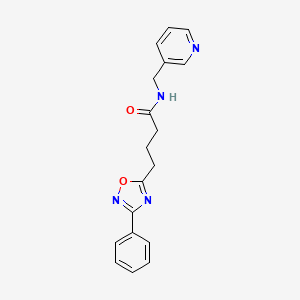

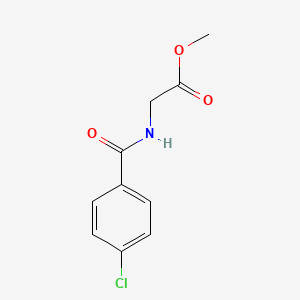

![molecular formula C16H14F3N5O B5538749 6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound under discussion belongs to the class of imidazo[1,2-a]pyridines. These compounds are of significant interest due to their potential pharmacological activities and their applications in various fields of chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the construction of the imidazo ring starting from aminopyridine. Key steps in the synthesis include the use of Horner−Emmons reagents for direct incorporation of functional groups and the introduction of specific substituents through halogen−metal exchange processes (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT). These studies indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Yu-Mei Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These reactions are pivotal in the synthesis and modification of these compounds for specific applications (Yu-Mei Qin et al., 2019).

Physical Properties Analysis

The crystal structure analysis of imidazo[1,2-a]pyridines reveals that these compounds typically have a planar structure with certain substituents potentially being disordered over multiple sites. This planarity and potential for disorder can influence their physical properties and interactions (Fun et al., 2011).

Chemical Properties Analysis

Imidazo[1,2-a]pyridines are known for their chemical stability and potential biological activity. The imidazo[1,5-a]pyridine skeleton, in particular, provides a versatile platform for generating stable N-heterocyclic carbenes, indicative of its robust chemical properties (Alcarazo et al., 2005).

科学的研究の応用

Synthesis and Chemical Modifications

Research has focused on synthesizing and modifying imidazo[1,2-a]pyridine derivatives to improve their chemical and biological properties. For instance, the synthesis of pyridopyrazolopyrimidine derivatives from 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine through reactions with different active methylene compounds has been explored, leading to a variety of derivative compounds with potential biological applications (Rateb, 2014). Similarly, strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidines have been investigated, aiming to enhance the pharmacological profile of these compounds (Linton et al., 2011).

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral properties. A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines was designed and prepared for testing as antirhinovirus agents, showing the potential of these compounds in antiviral therapy (Hamdouchi et al., 1999).

DNA Recognition and Medicinal Chemistry

Research into polyamides containing imidazole and pyrrole derivatives highlights their potential in targeting specific DNA sequences and controlling gene expression, with implications for treating diseases like cancer (Chavda et al., 2010). This suggests that derivatives of the mentioned compound could be tailored for specific interactions with biological targets.

Antimycobacterial and Antiprotozoal Agents

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel antimycobacterial lead, generated by whole-cell screening against Mycobacterium tuberculosis. This class of inhibitors shows selectivity for Mycobacterium tuberculosis, presenting a new avenue for tuberculosis treatment (Ramachandran et al., 2013). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated as antiprotozoal agents, demonstrating strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

将来の方向性

The demand for imidazo[1,2-a]pyridines and related compounds has been increasing steadily due to their wide range of applications in medicinal chemistry and material science . Future research will likely focus on developing new synthetic methods and exploring further applications of these compounds.

特性

IUPAC Name |

6-methyl-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-9-3-4-14-22-11(8-24(14)7-9)15(25)20-6-13-21-10(2)5-12(23-13)16(17,18)19/h3-5,7-8H,6H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDXKSLJWOSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=NC(=CC(=N3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

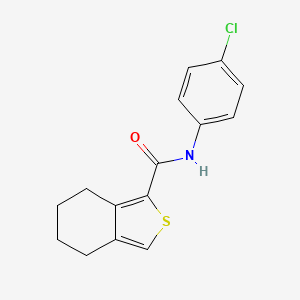

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

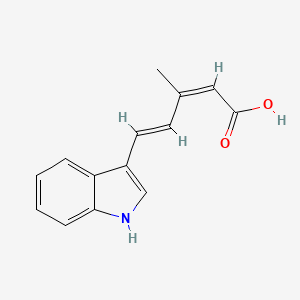

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

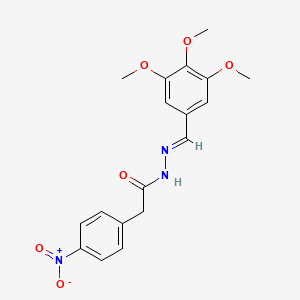

![(2-benzimidazo[1,2-c]quinazolin-6-ylphenyl)amine](/img/structure/B5538700.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)

![4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)

![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)